Chlorpyrifos oxon
Description
Overview of Parent Compound Biotransformation Pathways
Organophosphorus compounds undergo several biotransformation reactions in the body, which can be broadly categorized as activation and detoxification pathways. nih.govnih.gov The primary metabolic routes include oxidation, hydrolysis, and conjugation. t3db.caresearchgate.net Oxidation, often a bioactivation step, can convert the parent compound into a more toxic form. neptjournal.comt3db.ca Conversely, hydrolysis reactions, mediated by enzymes such as A-esterases (e.g., paraoxonase) and carboxylesterases, and conjugation with molecules like glutathione, generally lead to detoxification, producing less toxic metabolites that can be more easily excreted from the body. t3db.canih.govresearchgate.net The balance between these activation and detoxification pathways ultimately dictates the toxic potential of an OP compound exposure. oup.com
Enzymatic Oxidative Desulfuration to Oxon Metabolites
A principal activation pathway for phosphorothioate (B77711) insecticides is oxidative desulfuration. neptjournal.comresearchgate.netresearchgate.net This enzymatic reaction involves the replacement of the sulfur atom in the thion (P=S) group with an oxygen atom, resulting in the formation of the corresponding oxygen analog, known as an oxon (P=O). researchgate.netvulcanchem.comresearchgate.net This conversion is critical because the resulting oxon metabolite is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary target of OP toxicity. neptjournal.comresearchgate.net The oxon form exhibits a much higher affinity for the active site of AChE compared to its parent thion compound. researchgate.netoup.com The transformation to the oxon is, therefore, a process of intoxication, amplifying the compound's biological activity. researchgate.net
The enzymatic oxidative desulfuration of organophosphorus compounds is primarily catalyzed by the cytochrome P450 (CYP) family of monooxygenases, which are abundant in the liver and other tissues. neptjournal.comnih.govvulcanchem.comias.ac.in These enzymes mediate the conversion of the P=S moiety to the P=O moiety, leading to the formation of the toxic oxon metabolite. nih.govresearchgate.net In the case of chlorpyrifos (B1668852), several specific CYP isoforms have been identified as being involved in its bioactivation. nih.govias.ac.in The particular isoforms that participate can depend on the concentration of the substrate. nih.gov
Table 1: Human Cytochrome P450 Isoforms Involved in the Bioactivation of Chlorpyrifos to Chlorpyrifos Oxon
| Concentration Level | Involved CYP Isoforms | Source |
| Low (Environmentally Relevant) | CYP1A2, CYP2B6 | nih.govias.ac.in |
| High | CYP3A4, CYP2B6 | nih.govias.ac.in |
| Other contributing isoforms | CYP2C19 | nih.gov |
Research has shown that CYP2B6, in particular, demonstrates the highest catalytic efficiency for converting chlorpyrifos to this compound in vitro. acs.orgnih.gov The process involves the formation of an unstable phosphooxythiiran intermediate, which then resolves into the stable oxon and an activated sulfur atom. nih.gov
Formation of this compound as the Principal Toxic Metabolite
Chlorpyrifos itself is a relatively weak inhibitor of acetylcholinesterase. nih.gov Its toxicity is primarily mediated through its metabolic conversion to this compound (CPO). frontiersin.orgtandfonline.comnih.gov This bioactivation, an oxidative desulfuration reaction catalyzed by CYP enzymes, transforms chlorpyrifos into its potent oxon analog. nih.govresearchgate.netfrontiersin.org this compound is considered the principal and most toxic metabolite of chlorpyrifos. tandfonline.comnih.govmdpi.com
The structural change from a P=S bond in chlorpyrifos to a P=O bond in this compound dramatically increases the electrophilicity of the phosphorus atom. vulcanchem.com This heightened reactivity makes this compound an extremely potent inhibitor of acetylcholinesterase. nih.govoup.com Studies have shown that this compound is thousands of times more potent at inhibiting AChE than the parent chlorpyrifos compound. t3db.ca The inhibition occurs when the oxon binds to a serine residue in the active site of the AChE enzyme, phosphorylating it and rendering it unable to perform its function of breaking down the neurotransmitter acetylcholine (B1216132). t3db.cafrontiersin.org This irreversible binding is the fundamental mechanism of its neurotoxicity. ca.gov
Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Potency of Chlorpyrifos and its Metabolites
| Compound | Relative Potency/Activity | Finding | Source |
| Chlorpyrifos | Weak AChE inhibitor | The parent compound is not the primary toxicant. | oup.comnih.gov |
| This compound | Highly potent AChE inhibitor | Approximately 3,000 times more potent than chlorpyrifos against the nervous system. | t3db.ca |
| This compound | Bimolecular inhibitory rate constant (ki) for AChE is 17.8 µM⁻¹min⁻¹ | Demonstrates rapid phosphorylation of the AChE active site. | tandfonline.comdtic.mil |
| This compound | More potent AChE inhibitor than chlorpyrifos in vitro and in vivo. | Bioactivation via CYP450 is essential for its toxicity. | scialert.net |
The significant difference in inhibitory capacity underscores that the formation of this compound is the critical step in eliciting the toxic effects associated with chlorpyrifos exposure. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMOUPHCTWPNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038666 | |
| Record name | Chlorpyrifos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
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Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5598-15-2 | |
| Record name | Chlorpyrifos oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chloropyrifos oxon | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpyrifos oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (3,5,6-trichloropyridin-2-yl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CHLORPYRIFOS OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RC6H1MPX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Neurotoxicity and Cellular Disruption by Chlorpyrifos Oxon
Cholinergic System Disruption: Acetylcholinesterase Inhibition
The principal mechanism of neurotoxicity for chlorpyrifos (B1668852) oxon is the inhibition of acetylcholinesterase (AChE). tandfonline.comfrontiersin.orgoup.com Chlorpyrifos itself has a low capacity to inhibit this enzyme and requires metabolic activation via oxidative desulfuration by cytochrome P450 enzymes to its potent oxon form. nih.govoup.com The inhibition of AChE disrupts the normal function of the central and peripheral nervous systems, leading to severe cholinergic toxicity. tandfonline.comnih.govresearchgate.net
Chlorpyrifos oxon irreversibly binds to and inactivates acetylcholinesterase. tandfonline.comscirp.org The mechanism involves the phosphorylation of a serine hydroxyl group within the active site of the AChE molecule. nih.govoup.com This covalent modification prevents the enzyme from performing its essential function: the hydrolysis of the neurotransmitter acetylcholine (B1216132). frontiersin.orgfrontiersin.org The resulting phosphorylated enzyme complex can undergo a process known as "aging," where dealkylation occurs, forming a stable, non-reactivatable complex.
The inhibition of AChE leads to the accumulation of acetylcholine (ACh) in the synaptic cleft and at neuromuscular junctions. oup.comclinmedjournals.org This buildup results in the excessive and prolonged stimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic neurons and effector organs. oup.comscielo.br The continuous stimulation of these receptors disrupts normal physiological processes and leads to a state of cholinergic hyperactivity, which can cause excitotoxicity, seizures, and brain damage. frontiersin.orgfrontiersin.orgeujournal.org
The overstimulation of the cholinergic system due to acetylcholine accumulation precipitates a toxicological state known as a cholinergic crisis. eujournal.orgnih.govt3db.ca The clinical manifestations are a direct consequence of hyperstimulation of muscarinic and nicotinic receptors.
Symptoms associated with muscarinic receptor overstimulation include:
Excessive salivation, lacrimation (tearing), and sweating nih.govt3db.canih.gov
Bronchoconstriction and increased bronchial secretions, leading to wheezing and tightness in the chest t3db.ca
Nausea, vomiting, and diarrhea clinmedjournals.orgnih.gov
Bradycardia (slow heart rate) and hypotension (low blood pressure) nih.govt3db.ca
Symptoms associated with nicotinic receptor overstimulation include:
At the neuromuscular junction: muscle weakness, fatigue, cramps, fasciculations (involuntary muscle twitches), and in severe cases, paralysis, which can affect respiratory muscles. nih.govt3db.ca
At autonomic ganglia: hypertension (high blood pressure) and tachycardia (rapid heart rate). nih.govresearchgate.net
In the central nervous system: anxiety, headache, tremors, ataxia, convulsions, and depression of the respiratory and circulatory centers. nih.govt3db.ca
Research has determined various kinetic constants for the inhibition of AChE and the related enzyme butyrylcholinesterase (BChE) by this compound across different species.
| Enzyme Source | kᵢ (M⁻¹ min⁻¹) | Source |
|---|---|---|
| Recombinant Human (rH) AChE | 9.3 x 10⁶ | nih.govresearchgate.net |
| Human Red Blood Cell (RBC) AChE | 3.8 x 10⁶ | nih.govresearchgate.net |
| Recombinant Mouse (rM) AChE | 5.1 x 10⁶ | nih.govresearchgate.net |
| Fetal Bovine Serum (FBS) AChE | 2.2 x 10⁶ | nih.govresearchgate.net |
| Torpedo AChE | 8.0 x 10⁶ | nih.govresearchgate.net |
| Enzyme Source | kᵢ (M⁻¹ min⁻¹) | Source |
|---|---|---|
| Recombinant Human (rH) BChE | 1.67 x 10⁹ | nih.govresearchgate.net |
| Human Serum BChE | 1.65 x 10⁹ | nih.govresearchgate.net |
| Recombinant Mouse (rM) BChE | 0.78 x 10⁹ | nih.govresearchgate.net |
Note: The kᵢ values for BChE are 160- to 750-fold larger than those for AChE from the same species, indicating a much higher affinity of this compound for BChE. nih.govresearchgate.net
Kinetic studies have revealed that the inhibitory capacity of this compound changes as a function of its concentration. nih.govoup.com Specifically, the bimolecular inhibitory rate constant (kᵢ) increases as the inhibitor concentration decreases. nih.govoup.comresearchgate.net For example, the kᵢ value for rat brain AChE was found to be approximately 1,000-fold higher at a low concentration (1 pM) compared to higher concentrations (1-100 nM). nih.govoup.com
This concentration-dependent inhibition suggests that the interaction cannot be described by a simple one-site binding model. nih.govoup.com It has been proposed that a secondary, or peripheral, binding site exists on the AChE molecule. nih.govoup.comnih.gov When a this compound molecule occupies this secondary site, it may allosterically modulate the active site, reducing the binding affinity (increasing Kₑ) and thus the capacity of subsequent oxon molecules to phosphorylate the catalytic serine residue. oup.comoup.com This complex kinetic behavior, which may involve activation at very low concentrations followed by inhibition, highlights that a linear relationship between inhibitor concentration and enzyme activity does not hold across a broad range of concentrations. nih.govcapes.gov.br
Kinetic Aspects of Acetylcholinesterase Inhibition by this compound
Non-Cholinergic Mechanisms of Toxicity
Identified non-cholinergic mechanisms include:
Inhibition of other serine hydrolases: this compound can inhibit other enzymes in the serine hydrolase family. nih.gov This includes carboxylesterases (Ces), which are involved in detoxification and lipid metabolism, as well as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), which are key enzymes in the endocannabinoid system. nih.govnih.gov The inhibition of FAAH, in particular, may be as sensitive as AChE inhibition and could disrupt lipid signaling pathways. nih.gov
Mitochondrial Dysfunction: Studies in rat cortical neurons have shown that this compound can alter mitochondrial dynamics, increasing their length and decreasing their movement in axons. researchgate.net These effects occurred at concentrations that did not inhibit AChE and were not blocked by cholinergic antagonists, suggesting a direct impact on mitochondrial function or transport. researchgate.net
Disruption of Cellular Signaling: this compound has been shown to directly bind to muscarinic receptors (specifically the m2 subtype), which can alter cellular signaling pathways. It may also affect nuclear receptor signaling, including pathways involving the peroxisome proliferator-activated receptor (PPAR), which could disrupt lipid metabolism and inflammatory responses. biorxiv.orgnih.gov
Oxidative Stress: While often a downstream consequence of cholinergic crisis, organophosphates can also induce oxidative stress through non-cholinergic pathways, potentially linked to mitochondrial impairment. frontiersin.org
These findings indicate that the toxicological profile of this compound is multifaceted, involving a range of cellular targets beyond acetylcholinesterase. ekb.egnih.gov
Interference with Neuronal Differentiation and Growth
This compound has been shown to interfere with the fundamental processes of neuronal differentiation and growth. nih.govntu.ac.uk In vitro studies have demonstrated that chlorpyrifos and its oxon metabolite can inhibit neurite outgrowth in various neural cell lines. nih.govntu.ac.uk This inhibition of neurite extension is a critical factor as it can disrupt the formation of proper neuronal connections, potentially leading to functional deficits in the nervous system. nih.gov Research on both mouse neuroblastoma cells and human neural stem cells has revealed that sub-cytotoxic concentrations of this compound can cause the retraction of established neurites, indicating an instability of neuronal processes upon exposure. ntu.ac.uk Furthermore, studies using PC12 cells, a common model for neuronal differentiation, have shown that chlorpyrifos and its metabolites inhibit this process. rapaluruguay.org
Effects on Deoxyribonucleic Acid Synthesis in Neural Cell Lines
This compound has been shown to directly affect the replication of neural cells by inhibiting DNA synthesis. nih.govresearchgate.net In vitro studies comparing the effects of chlorpyrifos and its metabolites on neuronotypic PC12 cells and gliotypic C6 cells found that this compound decreased DNA synthesis in both cell lines. nih.govnih.gov This inhibitory action on DNA synthesis suggests a direct impact on the cell cycle and proliferation of neural cells. primaryinfo.comeuropeanreview.org
Disruption of Peroxisome Proliferator-Activated Receptor Signaling
Emerging research has identified the disruption of peroxisome proliferator-activated receptor (PPAR) signaling as a non-cholinesterase mechanism of this compound's toxicity. nih.govnih.gov PPARs are nuclear receptors that play a critical role in regulating genes involved in lipid metabolism, energy homeostasis, and inflammation. nih.govnih.gov
Influence on Lipid Metabolism and Endocannabinoid Pathways
This compound's influence on PPAR signaling appears to be linked to its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme that inactivates endocannabinoids like anandamide (B1667382) (AEA) and oleoylethanolamide (OEA). nih.govnih.gov By inhibiting FAAH, this compound can lead to an accumulation of these endocannabinoids, which are known agonists of PPARs. nih.govnih.gov This, in turn, can affect the expression of PPAR-related genes involved in lipid metabolism. nih.govnih.gov Studies in rainbow trout have shown that chlorpyrifos exposure can alter the activity of serine lipases and the profiles of lipid metabolites in the brain, suggesting an impact on lipid signaling pathways. escholarship.org This disruption of lipid metabolism and endocannabinoid pathways represents a significant indirect mechanism by which this compound can exert its neurotoxic effects. nih.govresearchgate.net
Effects on Adenylate Cyclase System
This compound has been shown to directly interact with and inhibit the adenylate cyclase system, a critical component of cellular signal transduction. tandfonline.comnih.gov This inhibition can interfere with normal neurological function by altering post-receptor signaling pathways. researchgate.net
Research has demonstrated that this compound can inhibit adenylate cyclase activity in different cell types. In rat striatum, this inhibition occurs at nanomolar concentrations, with an IC50 value of 155 +/- 78 nM. tandfonline.comresearchgate.net The effect on adenylate cyclase appears to be independent of muscarinic receptor activation, as it is not blocked by atropine (B194438) and is additive to the inhibition produced by carbachol. researchgate.net Further studies using NG108-15 neuroblastoma-glioma cells and Chinese hamster ovary (CHO) cells transfected with human m2 or m4 muscarinic receptor subtypes showed that this compound inhibited adenylate cyclase at millimolar concentrations. nih.gov This inhibition was not prevented by pertussis toxin treatment, suggesting a direct interaction with the adenylate cyclase molecule itself rather than a receptor-mediated event. nih.gov
The interaction of this compound with the adenylate cyclase system highlights a mechanism of neurotoxicity that is distinct from acetylcholinesterase inhibition and involves the direct disruption of second messenger signaling cascades. tandfonline.comresearchgate.net
| Cell Type/Tissue | Concentration | Effect | Citation |
| Rat Striatum | IC50: 155 +/- 78 nM | Inhibition of adenylate cyclase activity | tandfonline.comresearchgate.net |
| NG108-15 cells | Millimolar | Inhibition of adenylate cyclase | nih.gov |
| CHO-Hm2 cells | Millimolar | Inhibition of adenylate cyclase | nih.gov |
| CHO-Hm4 cells | Millimolar | Inhibition of adenylate cyclase | nih.gov |
Alterations of Nuclear Transcription Factors
Chlorpyrifos and its oxon metabolite can interfere with the activity of nuclear transcription factors that are essential for gene expression related to cell replication and differentiation. ca.govnih.gov Studies have reported alterations in the transcription factors AP-1 and Sp1 both in vitro and following in vivo administration. tandfonline.comtandfonline.com
In vitro experiments using HeLa nuclear protein extracts demonstrated that chlorpyrifos reduced the DNA-binding activity of AP-1. nih.gov In PC12 cells, a model for neuronal cells, chlorpyrifos induced stage-specific changes. Sp1 expression was reduced in both replicating and differentiating cells, while AP-1 was only affected during differentiation. nih.gov
In vivo studies in neonatal rats receiving apparently subtoxic doses of chlorpyrifos also showed stage-specific alterations in the expression and binding activity of these transcription factors in both the forebrain and cerebellum. nih.gov Greater effects on Sp1 were observed during active neurogenesis, whereas AP-1 was more affected during differentiation. nih.gov These changes occurred in brain regions with both dense and sparse cholinergic innervation, indicating that the effects are not solely related to cholinesterase inhibition. ca.govnih.gov The metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) has also been shown to increase the phosphorylation of CREB in vitro, although it is less potent than chlorpyrifos or this compound. tandfonline.com
These findings suggest that this compound can disrupt normal brain development by altering the fundamental machinery of cell replication and differentiation through the modulation of key nuclear transcription factors. nih.gov
| Model System | Transcription Factor | Observed Effect | Developmental Stage | Citation |
| HeLa cell extracts | AP-1 | Reduced DNA-binding activity | - | nih.gov |
| PC12 cells | Sp1 | Reduced expression | Replicating & Differentiating | nih.gov |
| PC12 cells | AP-1 | Reduced expression | Differentiating | nih.gov |
| Neonatal Rat Brain | Sp1 | Altered expression & binding | Active Neurogenesis | nih.gov |
| Neonatal Rat Brain | AP-1 | Altered expression & binding | Differentiation | nih.gov |
Disruption of Tubulin Polymerization
This compound has been identified as a disruptor of tubulin polymerization, a process vital for the formation of microtubules which are essential for maintaining cell structure and transporting components within nerve axons. rapaluruguay.orgnih.gov This disruption is considered a potential mechanism contributing to the neurodegenerative diseases associated with organophosphorus agents. rapaluruguay.orgnih.gov
Studies using purified bovine tubulin have shown that this compound covalently binds to tubulin, interfering with its ability to form microtubules. nih.govresearchgate.net Atomic force microscopy has revealed that low concentrations (0.005 and 0.01 mM) of this compound lead to the formation of short, thin microtubules. nih.govnih.gov A concentration of 0.025 mM appeared to stimulate abnormal polymerization, while higher concentrations (0.05 and 0.1 mM) resulted in aggregation. nih.govnih.gov
Mass spectrometry analysis identified the specific amino acids modified by this compound. nih.gov In unpolymerized tubulin dimers, 17 tyrosine residues were found to be covalently modified. However, in polymerized microtubules, only two tyrosines were labeled: Tyr 103 in alpha-tubulin and Tyr 281 in beta-tubulin. nih.govnih.gov The binding of this compound to these specific residues is believed to be the cause of the observed disruption in microtubule assembly. nih.gov
| Concentration (mM) | Observed Effect on Microtubules | Citation |
| 0.005 | Short and thin | nih.govnih.gov |
| 0.010 | Short and thin | nih.govnih.gov |
| 0.025 | Abnormal polymerization | nih.govnih.gov |
| 0.050 | Aggregation | nih.govnih.gov |
| 0.100 | Aggregation | nih.govnih.gov |
Activation of Glutamate (B1630785) and Lysine (B10760008) for Protein Cross-linking
A novel mechanism of this compound toxicity involves the induction of protein cross-linking through the activation of specific amino acid residues. nih.govresearchgate.net This process can lead to the formation of high-molecular-weight protein aggregates that may contribute to brain dysfunction. nih.govsemanticscholar.org
This compound facilitates the formation of a stable isopeptide bond between glutamate and lysine residues within and between proteins. nih.govacs.org The mechanism can be initiated in two ways: either by the formation of a diethyl phosphate (B84403) adduct on a lysine residue, which then reacts with a nearby glutamic acid, or by the activation of a glutamate residue which then reacts with lysine. nih.govresearchgate.net In both scenarios, the result is a stable cross-link and the release of diethoxyphosphate. researchgate.net
Metabolism and Detoxification of Chlorpyrifos Oxon in Biological Systems
Hydrolytic Deactivation Pathways
The principal route for detoxifying chlorpyrifos (B1668852) oxon is through hydrolysis, a chemical reaction that breaks the phosphate (B84403) ester bond, rendering the compound inactive. oup.cominchem.org This process is catalyzed by several families of enzymes, primarily A-esterases and is supported by the scavenging action of B-esterases. oup.comepa.gov
A-esterases, particularly paraoxonase 1 (PON1), are calcium-dependent enzymes that play a central role in the catalytic hydrolysis of chlorpyrifos oxon. epa.govorst.edu PON1 is synthesized in the liver and circulates in the plasma associated with high-density lipoproteins (HDLs). nih.govlilab-ecust.cn The enzyme deactivates this compound by hydrolyzing it to diethylphosphate (B48627) and 3,5,6-trichloro-2-pyridinol (B117793) (TCPy), thereby preventing the oxon from inhibiting its primary target, acetylcholinesterase. inchem.orgwho.intnih.gov The catalytic efficiency of PON1 is a key determinant of an individual's or species' resistance to this compound toxicity. pnas.orgosti.gov Studies in knockout mice lacking the PON1 gene have demonstrated a dramatically increased sensitivity to this compound, confirming the enzyme's protective role. nih.govoup.com
The capacity of PON1 to hydrolyze this compound is significantly influenced by genetic polymorphisms within the human population. spandidos-publications.com The most studied polymorphism is Q192R (rs662), which involves a glutamine (Q) to arginine (R) substitution at position 192. nih.govbiochemia-medica.com This single amino acid change alters the enzyme's catalytic efficiency towards different substrates.
Table 1: Impact of PON1 Q192R Polymorphism on this compound Hydrolysis
| PON1 Alloform | Catalytic Efficiency towards this compound | Protective Effect |
| R192 | Higher | Provides greater protection nih.govresearchgate.net |
| Q192 | Lower | Provides lesser protection nih.govresearchgate.net |
Carboxylesterases (CEs), a type of B-esterase, contribute to detoxification through a different mechanism. Instead of catalytically hydrolyzing this compound, they act as stoichiometric scavengers. oup.comoup.com The oxon binds irreversibly to the active site of carboxylesterases, forming a stable, phosphorylated enzyme. atsjournals.orgresearchgate.net This binding sequesters the this compound, preventing it from reaching and inhibiting its intended target, acetylcholinesterase. oup.comtandfonline.com
These enzymes are found in high concentrations in tissues like the liver, plasma (in many animal species, but not humans), and lungs. tandfonline.comnih.govresearchgate.net By providing a large number of alternative binding sites, carboxylesterases serve as a crucial protective buffer, effectively reducing the bioavailable dose of the toxic oxon. researchgate.nettandfonline.com The significant differences in carboxylesterase activity levels, particularly between juvenile and adult animals, are thought to contribute to age-related variations in sensitivity to organophosphates. oup.comtandfonline.com
The hydrolytic deactivation of this compound, whether catalyzed by A-esterases like PON1 or occurring through other means, consistently yields 3,5,6-trichloro-2-pyridinol (TCPy) as a primary degradation product. oup.comnih.govtandfonline.com The breaking of the phosphorus-ester bond in the this compound molecule releases the pyridinol ring, forming TCPy and diethylphosphate. oup.comoup.com TCPy is considered a biomarker of exposure to chlorpyrifos and is the principal metabolite found in circulation and excreted in the urine. frontiersin.orgnih.gov
Role of Carboxylesterases as Scavengers
Glucuronidation and Other Conjugation Pathways
Following the initial Phase I hydrolysis that produces TCPy, this metabolite undergoes Phase II conjugation reactions to facilitate its elimination from the body. oup.comresearchgate.net The primary conjugation pathway for TCPy is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid molecule to TCPy. mdpi.comresearchgate.net This process significantly increases the water solubility of the metabolite, allowing for its efficient excretion in the urine. who.intoup.com In addition to glucuronide conjugates, sulfate (B86663) conjugates of TCPy have also been identified as urinary metabolites. nih.govwho.int These conjugation pathways are essential for the complete detoxification and removal of chlorpyrifos metabolites from the system. researchgate.net
Table 2: Key Enzymes and Metabolites in this compound Detoxification
| Pathway | Enzyme Family | Key Enzyme(s) | Action on this compound | Key Metabolite(s) |
| Hydrolysis (Catalytic) | A-esterase | Paraoxonase 1 (PON1) orst.edu | Catalytic hydrolysis inchem.org | 3,5,6-Trichloro-2-Pyridinol (TCPy), Diethylphosphate nih.gov |
| Hydrolysis (Scavenging) | B-esterase | Carboxylesterases (CEs) epa.gov | Stoichiometric binding oup.com | Phosphorylated CE |
| Conjugation | Transferases | Glucuronosyltransferases, Sulfotransferases nih.govwho.int | Conjugation of TCPy | TCPy-glucuronide, TCPy-sulfate who.int |
Inter-species and Intra-species Variability in Metabolism and Detoxification
Significant variability exists in the rate and capacity of this compound detoxification, both between different species (inter-species) and among individuals of the same species (intra-species). epa.gov
Inter-species differences are largely attributed to variations in the expression levels and activity of key detoxifying enzymes. orst.edu For example, rabbits exhibit high PON1 activity and are more resistant to organophosphate toxicity, whereas birds have nearly undetectable levels of PON1 and are generally more sensitive. orst.edu Similarly, the presence and concentration of plasma carboxylesterases vary widely among species; they are abundant in rats but absent in humans, altering the capacity for stoichiometric scavenging in the blood. nih.govmdpi.com
Intra-species variability, particularly in humans, is pronounced. As previously discussed, genetic polymorphisms in the PON1 gene (e.g., Q192R) lead to different catalytic efficiencies and are a major source of this variation. nih.govnih.gov This results in a wide spectrum of detoxification capabilities within the human population, with some individuals being inherently more susceptible to the toxic effects of this compound due to a reduced capacity to hydrolyze it. orst.edu Furthermore, age-related differences in enzyme expression, such as lower levels of PON1 and carboxylesterases in newborns and young animals, contribute to an enhanced susceptibility to this compound toxicity in the young compared to adults. oup.comtandfonline.comwikipedia.org
Age-Related Differences in Detoxification Enzymes
The capacity to detoxify this compound is not uniform across all stages of life, with notable differences observed between neonates, juveniles, and adults. Research has consistently shown that younger individuals have lower levels of key detoxification enzymes, which can contribute to an increased sensitivity to this compound. case.edu The primary enzymes involved in the detoxification of this compound are A-esterases, such as paraoxonase (PON1) and chlorpyrifos oxonase, and carboxylesterases (CEs). ca.govoup.com
Studies in rats have demonstrated significant age-related disparities in the activity of these enzymes. For instance, the activity of chlorpyrifos oxonase, an A-esterase that hydrolyzes this compound, was found to be substantially lower in young rats compared to adults. ca.govinchem.org In one study, plasma chlorpyrifos oxonase activity in 4-day-old Long-Evans rats was 11-fold lower than in adults, while liver activity was 2-fold lower. ca.govinchem.org Another study reported a 30-fold difference in chlorpyrifos oxonase activity between newborn and adult rats. ca.govca.gov Similarly, carboxylesterase levels in the liver of one-week-old rats were 6-fold lower than in adults, and 2-fold lower in four-week-old rats. ca.gov In Sprague-Dawley rats, carboxylesterase activity in the plasma, liver, and lung of 7-day-old pups was 5-, 11-, and 4-fold lower, respectively, compared to adults. ca.govca.gov These differences in enzyme levels correlate with the observed higher acute toxicity of chlorpyrifos in younger animals. oup.com
Human studies echo these findings. A-esterase activity in infants is approximately 3-fold lower than in adults, and paraoxonase activity in newborn cord blood is 2.4-fold lower than in adults, indicating that this detoxification pathway is not fully developed at birth. ca.govca.gov This lower metabolic capacity in newborns and young children may result in a disproportionately higher concentration of this compound in blood and brain tissue compared to adults, potentially increasing their susceptibility. oup.com The detoxification ability for this compound by both A-esterases and carboxylesterases increases with age. researchgate.net
Table 1: Age-Related Differences in Detoxification Enzyme Activity
Sex-Related Differences in Susceptibility
Sex-related differences in the metabolism of chlorpyrifos and its active metabolite, this compound, can influence susceptibility to toxicity. oup.com Studies in rats have indicated that females may be more sensitive to the effects of chlorpyrifos than males. oup.comnih.gov These differences are often attributed to variations in the activity of metabolic enzymes, particularly cytochrome P450 (CYP) isoforms, which are involved in both the bioactivation of chlorpyrifos to this compound and the detoxification of both compounds. nih.govtandfonline.com
In rats, while there may be no sex difference in brain cholinesterase inhibition after chlorpyrifos administration, plasma cholinesterase inhibition can be significantly greater in females. nih.gov This suggests a sex-specific difference in the systemic handling of chlorpyrifos and its oxon. Research on rat liver microsomes has shown that those from males are approximately three times more active in the desulfuration of chlorpyrifos (the activation step to this compound) than those from females. tandfonline.com However, other studies have demonstrated that certain CYP enzymes involved in metabolism, such as CYP1A1, show a markedly greater decrease in activity in female rats compared to males following chlorpyrifos exposure. nih.gov
In humans, gender differences in the metabolism of chlorpyrifos have also been observed, with female human liver microsomes possessing greater activity for both desulfuration (activation) and dearylation (detoxification) than male liver microsomes. nih.govresearchgate.net Specific CYP isoforms play a crucial role in these processes. CYP2B6 exhibits the highest activity for the desulfuration of chlorpyrifos to this compound, while CYP2C19 is most active in the dearylation (detoxification) of chlorpyrifos. nih.govresearchgate.net CYP3A4 has high activity for both pathways. nih.govresearchgate.net Therefore, the balance of these enzymes can dictate an individual's susceptibility, and sex can be a contributing factor to this balance. For instance, females may exhibit higher levels of metabolites resulting from the detoxification of this compound. researchgate.net
Table 2: Sex-Related Differences in this compound Metabolism and Susceptibility
Neurodevelopmental Toxicology of Chlorpyrifos Oxon
In Vivo Animal Studies of Neurodevelopmental Effects
Animal models have been instrumental in elucidating the neurodevelopmental consequences of exposure to chlorpyrifos (B1668852) and its oxon metabolite. mdpi.com Studies in rats and zebrafish have consistently shown that developmental exposure can lead to persistent neurobehavioral deficits. researchgate.net
Impairments in Cholinergic System Development
Developmental exposure to chlorpyrifos and its oxon can significantly impair the development of the cholinergic system. The primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE) by chlorpyrifos oxon, leading to an accumulation of acetylcholine (B1216132) and overstimulation of cholinergic receptors. oup.com In vivo studies in rats have demonstrated that neonatal exposure to chlorpyrifos alters synaptic development and neuronal activity in cholinergic pathways. This includes decreases in choline (B1196258) acetyltransferase activity, the enzyme responsible for acetylcholine synthesis, and reductions in muscarinic and nicotinic receptors. tandfonline.com
Behavioral Alterations
A substantial body of evidence from animal studies indicates that developmental exposure to chlorpyrifos and its oxon leads to a range of behavioral alterations. nih.govmdpi.com These changes can manifest later in life and include hyperactivity, particularly in females, and impairments in learning and memory. tandfonline.com Studies in rats have shown that developmental exposure can lead to behaviors resembling animal models of depression and anxiety. ca.gov In zebrafish, developmental exposure to this compound resulted in decreased distance traveled in larvae, and hyperactive behavior in the second generation (F2), suggesting transgenerational effects. nih.gov Other observed behavioral effects in animal models include developmental delays in coordination and reflexes, altered social behavior, and impaired spatial learning. orst.edu
Structural Changes in Developing Brain
Exposure to chlorpyrifos during critical developmental periods can induce structural changes in the brain. mdpi.com Studies in rats have reported that gestational exposure to chlorpyrifos can lead to a decrease in the height of the cerebellum, a brain region crucial for motor control and cognitive function. mdpi.com Other research has observed disruptions in the normal patterning of the somatosensory cortex barrel field in rats exposed in utero. jneurosci.org These structural alterations are thought to contribute to the functional and behavioral deficits observed following developmental exposure. jneurosci.org
In Vitro Models for Developmental Neurotoxicity
In vitro models, including primary neuronal cultures and cell lines, have provided valuable insights into the cellular and molecular mechanisms underlying the developmental neurotoxicity of this compound. mdpi.comca.gov These models allow for the investigation of direct effects on neural cells, independent of systemic metabolism.
Neuronal Cell Line Studies
Studies using neuronal cell lines have been crucial in dissecting the effects of this compound on neuronal development. Research on PC12 cells, a rat pheochromocytoma cell line that can be differentiated to exhibit neuron-like characteristics, has shown that chlorpyrifos and its oxon can inhibit DNA synthesis, a measure of cell replication. nih.govnih.gov Notably, these effects were observed at concentrations that did not significantly inhibit AChE activity, suggesting mechanisms of toxicity beyond cholinesterase inhibition. nih.gov
In SH-SY5Y human neuroblastoma cells, this compound has been shown to be more toxic to differentiated neurons than to undifferentiated ones. mdpi.com It also induced the production of reactive oxygen species and oxidatively-damaged proteins, indicating that oxidative stress is a potential mechanism of its neurotoxicity. mdpi.com Furthermore, studies with SH-SY5Y cells have demonstrated that this compound can induce apoptosis (programmed cell death) through pathways involving endoplasmic reticulum stress. nih.gov Other research using mouse N2a neuroblastoma cells has shown that chlorpyrifos and its oxon can cause the retraction of neurites, the precursors to axons and dendrites, and disrupt the cytoskeletal proteins involved in neural differentiation. ntu.ac.uk
Table 1: Summary of In Vivo Neurodevelopmental Effects of this compound Exposure
| Effect Category | Specific Findings | Animal Model | Citation |
|---|---|---|---|
| Cholinergic System | Decreased choline acetyltransferase activity, reduced muscarinic and nicotinic receptors. | Rat | tandfonline.com |
| Behavior | Hyperactivity, memory impairments, anxiety-like behavior, decreased locomotor activity. | Rat, Zebrafish | nih.govtandfonline.com |
| Brain Structure | Decreased cerebellar height, disrupted somatosensory cortex patterning. | Rat | mdpi.comjneurosci.org |
Table 2: Summary of In Vitro Neurodevelopmental Effects of this compound
| Cell Line | Observed Effects | Citation |
|---|---|---|
| PC12 | Inhibition of DNA synthesis. | nih.govnih.gov |
| SH-SY5Y | Increased toxicity in differentiated cells, induction of oxidative stress and apoptosis. | mdpi.comnih.gov |
| N2a | Neurite retraction, cytoskeletal disruption. | ntu.ac.uk |
Microelectrode Array Network Formation Assays
Microelectrode array (MEA) network formation assays are utilized to assess the functional development of neuronal networks in vitro. defra.gov.ukoup.com These assays measure spontaneous electrical activity, bursting, and connectivity among neurons. oup.com Research has shown that chlorpyrifos was active in MEA network formation assays, indicating its potential to disrupt the development of functional neuronal circuits. defra.gov.uk Specifically, these assays can evaluate the effects of chemicals on the spontaneous electrical activity generation in developing neuronal networks. frontiersin.org
High-Content Imaging Assays for Neurodevelopmental Processes
High-content imaging (HCI) assays provide a powerful tool for investigating the effects of chemical compounds on various cellular processes relevant to neurodevelopment. defra.gov.ukoup.com These assays can assess endpoints such as neurite outgrowth, synaptogenesis, and the proliferation and apoptosis (cell death) of neuronal and glial cells. frontiersin.orgresearchgate.net
Studies using HCI have demonstrated that exposure to chlorpyrifos can lead to a reduction in neurite outgrowth and the number of synapses. researchgate.net Furthermore, HCI assays on neural cells have been employed to understand the impact of chlorpyrifos on key neurodevelopmental processes. defra.gov.uk These in vitro models have shown that chlorpyrifos and its oxon metabolite can directly inhibit DNA synthesis in both neuron-like and glial-like cells, with a more pronounced effect on the latter. nih.gov
Table 1: In Vitro Assays for this compound Neurotoxicity
| Assay Type | Key Processes Evaluated | Observed Effects of Chlorpyrifos/Chlorpyrifos Oxon |
|---|---|---|
| Microelectrode Array (MEA) Network Formation Assays | - Spontaneous electrical activity
| - Active in assays, suggesting disruption of functional neuronal network development. defra.gov.uk |
| High-Content Imaging (HCI) Assays | - Neurite outgrowth
| - Reduced neurite outgrowth and synapse number. researchgate.net |
Epidemiological Studies of Human Neurodevelopmental Outcomes
A substantial body of epidemiological research has investigated the association between prenatal exposure to chlorpyrifos and neurodevelopmental outcomes in children. nih.govusrtk.orgnih.govbeyondpesticides.orgenv-health.orgepa.govbeyondpesticides.org These studies have consistently raised concerns about the potential for adverse effects on the developing human brain. usrtk.orgenv-health.org
Associations with Cognitive and Psychomotor Development
Several prospective cohort studies have reported associations between prenatal chlorpyrifos exposure and poorer cognitive and psychomotor development in children. usrtk.orgenv-health.org For instance, a study found that higher prenatal exposure to chlorpyrifos was linked to lower scores on the Bayley Scales of Infant Development, specifically the Psychomotor Development Index (PDI) and the Mental Development Index (MDI), at 3 years of age. aap.orgresearchgate.net Children with high levels of exposure scored, on average, 6.5 points lower on the PDI and 3.3 points lower on the MDI compared to those with lower exposure. aap.orgresearchgate.netcolumbia.edu These developmental delays can have lasting implications for school performance. columbia.edu
Links to Intelligence Quotient Deficits and Learning Disabilities
Prenatal exposure to chlorpyrifos has been associated with deficits in Intelligence Quotient (IQ) and an increased risk of learning disabilities. usrtk.orgenv-health.org A landmark study reported that for each standard deviation increase in prenatal chlorpyrifos exposure, there was a 1.4% decline in Full-Scale IQ and a 2.8% decline in Working Memory Index scores at 7 years of age. nih.govcolumbia.edu This suggests that children with higher exposures may face challenges with learning, reading comprehension, and academic achievement. columbia.edu The financial burden of educating a child with a learning or developmental disability is also a significant consideration. healthychildrenproject.org
Table 2: Epidemiological Findings on Chlorpyrifos Exposure and Neurodevelopment
| Outcome | Key Findings | Supporting Studies |
|---|---|---|
| Cognitive and Psychomotor Development | - Lower scores on Bayley Psychomotor and Mental Development Indices at age 3. aap.orgresearchgate.netcolumbia.edu | Rauh et al. (2006) aap.orgresearchgate.net |
| Intelligence Quotient (IQ) | - 1.4% decline in Full-Scale IQ for each standard deviation increase in prenatal exposure. nih.govcolumbia.edu | Rauh et al. (2011) nih.gov |
| Working Memory | - 2.8% decline in Working Memory for each standard deviation increase in prenatal exposure. nih.govcolumbia.edu | Rauh et al. (2011) nih.gov |
| Autism Spectrum Disorder (ASD) | - Increased risk of ASD diagnosis with prenatal exposure. nih.govbeyondpesticides.org | Shelton et al. (2014) journalistsresource.org |
| Attention Deficit/Hyperactivity Disorder (ADHD) | - Association between prenatal exposure and increased attention problems. nih.govresearchgate.net | Rauh et al. (2006) researchgate.net |
Association with Autism Spectrum Disorder and Attention Deficit Problems
Epidemiological evidence also points to a potential link between prenatal chlorpyrifos exposure and an increased risk for Autism Spectrum Disorder (ASD) and attention-related problems. nih.govenv-health.org Studies have found that gestational exposure to chlorpyrifos is associated with an increased likelihood of an ASD diagnosis. nih.govbeyondpesticides.org Research has also indicated a higher incidence of attention problems and Attention-Deficit/Hyperactivity Disorder (ADHD) in children with higher prenatal exposure to chlorpyrifos. aap.orgresearchgate.net Some studies suggest that prenatal exposure to organophosphates, including chlorpyrifos, is associated with behaviors related to ASD symptomatology. mdpi.com
Challenges in Exposure Assessment
A significant challenge in epidemiological studies of chlorpyrifos is the accurate assessment of exposure. usrtk.orgumc.edu Many studies rely on biomarkers, such as the measurement of chlorpyrifos in umbilical cord blood plasma or its metabolites in urine. tandfonline.comnih.gov However, there are limitations to these methods. For example, using the urinary metabolite 3,5,6-trichlorpyridinol (TCPy) as a biomarker may overestimate exposure to chlorpyrifos due to the presence of TCPy itself in the food supply. tandfonline.comtandfonline.com Furthermore, exposure measurements are often taken at a single point in time, which may not fully represent the entire gestational exposure period. epa.govfisheries.org The presence of confounding factors, such as co-exposure to other environmental chemicals, also presents a challenge in attributing observed effects solely to chlorpyrifos. epa.govfisheries.orgharvard.edu
Methodological Considerations and Consistency across Cohorts
The study of the neurodevelopmental toxicology of this compound is marked by significant methodological considerations that influence the interpretation and consistency of findings across various research cohorts. These considerations primarily revolve around exposure assessment, the timing of neurodevelopmental evaluations, and the specific endpoints measured.
A major challenge in this field is the accurate measurement of exposure to chlorpyrifos and its more potent metabolite, this compound. tandfonline.com Many epidemiological studies have relied on urinary biomarkers, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCPy), to estimate exposure. tandfonline.comresearchgate.netresearchgate.net However, the use of TCPy as a biomarker is considered problematic by some researchers, as it may overestimate exposure to the parent compound, chlorpyrifos, due to the presence of preformed TCPy in the environment and food supply. tandfonline.comresearchgate.net This can lead to misclassification of exposure levels within study cohorts. apvma.gov.au In contrast, some studies that have used more direct measures, such as chlorpyrifos levels in maternal and cord blood, have reported associations with neurodevelopmental outcomes. tandfonline.comresearchgate.net
The consistency of findings across different birth cohorts has been a subject of debate. tandfonline.comtandfonline.com Three prominent longitudinal birth cohort studies—the Columbia Center for Children's Environmental Health (CCCEH) cohort, the University of California, Berkeley CHAMACOS study, and the Mount Sinai School of Medicine cohort—have investigated the neurodevelopmental effects of prenatal chlorpyrifos exposure. tandfonline.comepa.gov While there are consistencies in the findings of neurodevelopmental effects across these cohorts, such as associations with deficits in mental development, there are also inconsistencies in the specific outcomes reported. tandfonline.comepa.govnih.gov For example, two of the three major cohort studies found that prenatal exposure to chlorpyrifos was associated with a significant decrease in the Mental Development Index (MDI) scores on the Bayley Scales of Infant Development. nih.gov However, when comparing all three studies, no consistent associations were observed across all measured outcomes. tandfonline.com
Several factors contribute to these inconsistencies, including differences in the populations studied, the levels and sources of exposure, the timing of exposure assessment, and the specific neurodevelopmental tests used. tandfonline.comtandfonline.com For instance, the CCCEH study measured chlorpyrifos in umbilical cord plasma, while the CHAMACOS and Mount Sinai studies primarily used urinary metabolites. epa.govnih.gov The timing of neurodevelopmental assessments also varies between cohorts, which can impact the results as different developmental domains mature at different rates.
Methodological issues such as modest sample sizes in some studies can also make it difficult to detect true associations or to examine interactions with other variables. apvma.gov.au Furthermore, the potential for confounding variables and statistical artifacts to influence the results is a persistent concern in epidemiological research. apvma.gov.au Some researchers argue that the lack of consistent results across all studies and endpoints suggests that the observed associations may be statistical anomalies or due to alternative explanations rather than a causal relationship with chlorpyrifos exposure. tandfonline.comresearchgate.net
Below are interactive data tables summarizing findings from key cohort studies.
Table 1: Comparison of Methodologies in Major U.S. Birth Cohorts Studying Chlorpyrifos Neurodevelopmental Effects
| Feature | Columbia Center for Children's Environmental Health (CCCEH) | University of California, Berkeley (CHAMACOS) | Mount Sinai School of Medicine |
| Primary Exposure Metric | Chlorpyrifos in umbilical cord plasma | Urinary dialkyl phosphates (DAPs) in maternal urine | Urinary dialkyl phosphates (DAPs) in maternal urine |
| Primary Population | Inner-city mothers and children in New York City | Mexican-American mothers and children in an agricultural community | Multi-ethnic mothers and children in New York City |
| Key Reported Associations | Decreased MDI and Psychomotor Development Index (PDI) scores at 3 years. nih.gov | Decreased MDI scores, associations with attention problems and pervasive developmental disorders. ca.gov | Inconsistent findings, some associations with neurodevelopment. tandfonline.com |
Table 2: Summary of Neurodevelopmental Outcomes and Consistency
| Neurodevelopmental Domain | Consistency Across Cohorts | Key Findings | Citations |
| Cognitive Development (IQ, MDI) | Relatively Consistent | Decreases in MDI scores and IQ associated with prenatal exposure. | epa.govnih.gov |
| Motor Skills (PDI) | Less Consistent | Some studies report associations with motor delays, while others do not. | nih.govnih.gov |
| Behavior and Attention | Inconsistent | Associations with attention problems and PDD have been reported, but findings are not uniform across all studies. | nih.govnih.gov |
Environmental Fate and Remediation of Chlorpyrifos Oxon
Formation and Persistence in Environmental Compartments
Chlorpyrifos (B1668852) oxon is not typically applied directly to the environment but is formed from its parent compound, chlorpyrifos. epa.gov This transformation is a key factor in its environmental presence.
Chlorpyrifos undergoes oxidative desulfonation to form chlorpyrifos oxon. This conversion of the P=S group to a P=O group can be initiated by photolysis and aerobic metabolism. epa.gov In aqueous solutions, the photodegradation of chlorpyrifos can lead to the formation of this compound as the main product. iau.ir Similarly, in the atmosphere, chlorpyrifos vapors are oxidized to this compound as they are transported.
The degradation of chlorpyrifos in soil is a primary pathway for the formation of its metabolites. While 3,5,6-trichloro-2-pyridinol (B117793) (TCP) is often the major degradation product, this compound is also formed. epa.gov The process is influenced by microbial activity, with degradation occurring more rapidly in microbially active soils.
In aquatic environments, the transformation of chlorpyrifos to this compound also occurs. epa.gov The degradation of chlorpyrifos in water can happen through biodegradation, involving various microorganisms. uoguelph.ca
This compound is generally considered to be less persistent in the environment than its parent compound, chlorpyrifos. epa.gov This is largely due to its faster hydrolysis rate. The hydrolysis half-life of this compound at a neutral pH of 7 is approximately 5 days, which is substantially shorter than that of chlorpyrifos. epa.gov The primary hydrolysis product of this compound is TCP. epa.gov
In terms of mobility, this compound is expected to be more mobile in soil than chlorpyrifos. epa.gov This is reflected in their respective soil organic carbon-water (B12546825) partitioning coefficients (Koc). The Koc values for this compound are significantly lower than those for chlorpyrifos, indicating a weaker sorption to soil particles and thus a higher potential for movement through the soil profile. epa.gov
| Compound | Half-life in Soil (Aerobic) | Hydrolysis Half-life (pH 7) | Soil Mobility (Koc) |
| Chlorpyrifos | 10 to 120 days | 72 to 81 days | High (low mobility) |
| This compound | Less persistent than parent | 5 days | Low (more mobile) |
Degradation as a Primary Metabolite of Chlorpyrifos in Soil and Water
Advanced Degradation and Remediation Technologies
Due to the toxicity of this compound, various advanced technologies are being explored for its degradation and the remediation of contaminated environments.
Photodegradation is a significant process for the breakdown of this compound. It can undergo both direct and indirect photolysis. epa.gov The half-life for direct photolysis has been reported as 6 hours, while for indirect photolysis, it is 8 hours. epa.gov In some studies, the degradation rate of chlorpyrifos-oxon via photolysis was found to be slower than that of chlorpyrifos under similar conditions. epa.gov
Advanced oxidation processes (AOPs) that utilize UV light have shown effectiveness in degrading chlorpyrifos and, consequently, its oxon metabolite. For instance, the combination of UV radiation and hydrogen peroxide (UV/H₂O₂) can degrade chlorpyrifos, though it may initially lead to the formation of chlorpyrifos-oxon before further degradation. uoguelph.casemanticscholar.org Photocatalytic degradation using nanoparticles, such as titanium dioxide (TiO₂), is another promising approach. duke.edu These processes generate highly reactive hydroxyl radicals that can break down the complex structure of this compound. researchgate.net
| Degradation Process | Half-life/Efficiency | Notes |
| Direct Photolysis | 6 hours | epa.gov |
| Indirect Photolysis | 8 hours | epa.gov |
| UV/H₂O₂ Treatment | 93% conversion of parent in 20 min | Can initially form chlorpyrifos-oxon. semanticscholar.org |
| TiO₂ Photocatalysis | 80% degradation of parent in 24h | Leads to formation of this compound and TCP. duke.edu |
Bioremediation utilizes microorganisms to break down environmental pollutants and is considered a cost-effective and environmentally friendly approach for pesticide contamination. arpgweb.com
A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade chlorpyrifos and its metabolites, including this compound. The key to this degradation is often the production of specific enzymes, such as organophosphorus hydrolase (OPH) and phosphotriesterases (PTEs), which can hydrolyze the phosphate (B84403) ester bonds in these compounds. arpgweb.comresearchgate.netnih.gov
Several bacterial strains have been identified as effective degraders. For example, Lactobacillus lactis has been shown to degrade chlorpyrifos, with this compound detected as an end product before further breakdown. nih.gov Other bacteria, such as Pseudomonas fluorescens and Rhizobium leguminosarum, have also been found to degrade chlorpyrifos into metabolites including this compound and TCP. ekb.eg Studies have shown that bacterial consortia can be particularly effective, with some consortia demonstrating the ability to degrade both chlorpyrifos and its persistent metabolite, TCP. nih.gov The degradation capability is sometimes linked to plasmids within the bacteria. nih.gov
Fungi also play a role in the bioremediation of chlorpyrifos and its oxon. Species such as Trichoderma and Aspergillus have been noted for their degradation potential. arpgweb.com The enzymatic machinery of these fungi can break down the pesticide into less harmful substances.
| Microorganism | Degradation Products | Key Enzymes/Notes |
| Lactobacillus lactis | This compound | nih.gov |
| Pseudomonas fluorescens | This compound, TCP | ekb.eg |
| Rhizobium leguminosarum | This compound, TCP | ekb.eg |
| Bacterial Consortium (Staphylococcus warneri, Pseudomonas putida, Stenotrophomonas maltophilia) | This compound, TCP | Plasmid-borne degradation, produces organophosphorus hydrolase. nih.gov |
| Trichoderma sp. | arpgweb.com | |
| Aspergillus sp. | arpgweb.com |
Bioremediation Strategies for Oxon and its Metabolites
Enzyme-Based Bioremediation
Enzyme-based bioremediation has emerged as an effective and environmentally conscious strategy for the detoxification of organophosphate compounds, including this compound. This approach utilizes specific enzymes that can hydrolyze and neutralize these toxic molecules. The primary enzymes involved in the breakdown of chlorpyrifos and its oxon analog are phosphotriesterases (PTEs), also known as organophosphorus hydrolases (OPH). uoguelph.caarpgweb.com These enzymes catalyze the hydrolysis of the phosphate ester bonds (P-O, P-S) at the core of the organophosphate structure. arpgweb.com
Research has demonstrated that various microbial sources exhibit OPH activity capable of degrading chlorpyrifos, often by first converting it to this compound before hydrolyzing the oxon to less toxic products like 3,5,6-trichloro-2-pyridinol (TCP). arpgweb.com For instance, a consortium of four bacterial isolates—Pseudomonas putida, Klebsiella sp., Pseudomonas stutzeri, and Pseudomonas aeruginosa—was found to degrade chlorpyrifos by producing chlorpyrifos-oxon and diethylthiophosphoric acid, with the intracellular fractions of the consortium showing significant organophosphorus hydrolase activity. arpgweb.com
Furthermore, studies have explored the use of carboxylesterases (CEs) found in environments like vermicompost. Liquid vermicompost has shown the ability to not only degrade chlorpyrifos but also to inactivate its highly toxic metabolite, chlorpyrifos-oxon. uvigo.es In one study, chlorpyrifos-oxon was not detected in samples after treatment, suggesting its rapid degradation or binding to the active site of the enzymes. uvigo.es The high affinity of these enzymes for chlorpyrifos-oxon is demonstrated by a low IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. uvigo.es
The efficiency of these enzymatic processes can be enhanced through methods like directed evolution. Scientists have successfully engineered OPH variants with dramatically increased hydrolytic activity towards specific organophosphates. One such variant, B3561, developed through two rounds of DNA shuffling, exhibited a 725-fold improvement in its catalytic efficiency (kcat/Km) for hydrolyzing chlorpyrifos, reaching a level comparable to the wild-type enzyme's activity on its preferred substrates. asm.orgnih.govasm.org Such advancements highlight the potential for developing highly efficient enzymes for the targeted bioremediation of this compound.
Table 1: Research Findings on Enzyme-Based Remediation of this compound
| Enzyme/Source | Organism/System | Key Findings | Citations |
|---|---|---|---|
| Organophosphorus Hydrolase (OPH) | Bacterial Consortium (Pseudomonas sp., Klebsiella sp.) | Degraded chlorpyrifos to chlorpyrifos-oxon; consortium exhibited OPH activity of 0.171 ± 0.003 U/mL/min. | arpgweb.com |
| Carboxylesterases (CEs) | Liquid Vermicompost | Inactivated chlorpyrifos-oxon; demonstrated a strong inhibitory effect with an IC50 value of 0.038 ± 0.011 μM. | uvigo.es |
| Organophosphorus Hydrolase (OPH) Variant B3561 | Genetically Engineered | Showed a 725-fold increase in hydrolysis efficiency for the parent compound, chlorpyrifos, indicating high potential for oxon degradation. | asm.orgnih.gov |
Ozonation and Fenton Treatment
Advanced Oxidation Processes (AOPs), particularly ozonation and Fenton treatment, are chemical remediation methods used for the degradation of persistent organic pollutants like chlorpyrifos and its metabolite, this compound. nih.govslideshare.net These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.govdocsdrive.com
Ozonation involves the application of ozone (O3) to contaminated water. Studies on the degradation of chlorpyrifos by ozonation have shown that it is often rapidly converted to chlorpyrifos-oxon. slideshare.netung.si However, the resulting chlorpyrifos-oxon has been found to be significantly more resistant to further degradation by ozone alone. In one experiment, while the conversion of chlorpyrifos to its oxon was quick (within 15 minutes), only about 20% of the newly formed chlorpyrifos-oxon was degraded after two hours of continuous ozonation, even at high ozone concentrations. ung.si This indicates that ozonation as a standalone treatment may lead to the accumulation of the more toxic oxon metabolite.
Fenton and photo-Fenton treatments are other prominent AOPs. The classical Fenton process uses a combination of hydrogen peroxide (H2O2) and ferrous iron (Fe2+) to produce hydroxyl radicals, a reaction that is most effective under acidic conditions (typically around pH 3). nih.govdocsdrive.comscialert.net The photo-Fenton process enhances this reaction by incorporating UV or solar light, which increases the rate of radical generation. nih.govresearchgate.net
Research on the degradation of chlorpyrifos using these methods shows effective removal of the parent compound. nih.govscialert.net During the photo-Fenton treatment of chlorpyrifos, chlorpyrifos-oxon has been identified as a principal by-product. nih.govresearchgate.net However, unlike with simple ozonation, the concentration of the oxon appears to be controlled. One study reported that under optimal photo-Fenton conditions, complete degradation of the parent chlorpyrifos was achieved in 15 minutes, with the resulting chlorpyrifos-oxon concentration remaining below 80 μg/L. nih.govresearchgate.net Similarly, an AOP treatment using UV-C light and hydrogen peroxide resulted in a 47% reduction of chlorpyrifos with minimal accumulation of chlorpyrifos-oxon (< 0.004 µg), suggesting that the generated radicals effectively degraded the oxon as it formed. uoguelph.cauoguelph.ca
Table 2: Research Findings on Ozonation and Fenton Treatment of this compound
| Treatment Method | Key Conditions/Parameters | Outcome for this compound | Citations |
|---|---|---|---|
| Ozonation | Aqueous solution | Chlorpyrifos-oxon formed rapidly from chlorpyrifos but was highly resistant to further degradation (only ~20% degraded after 2 hours). | ung.si |
| Ozonation | Simulated wastewater | Identified as a degradation product of chlorpyrifos. | slideshare.net |
| Photo-Fenton (Solar) | H2O2 dose: 0.01 M; Fe3+ dose: 10 mg/L; pH: 3.5 | Identified as the principal by-product, but concentration was kept below 80 μg/L. | nih.govresearchgate.net |
| Fenton Process | Optimal pH: 3; H2O2/Fe2+ molar ratio: 10 | Effective for parent compound degradation; complete degradation of chlorpyrifos in 1 minute under optimal conditions. | docsdrive.comscialert.net |
| AOP (UV-C/H2O2) | UV dose: 68.4 kJ/m²; H2O2: 1.22% v/v; Temp: 66°C | Minimal accumulation (< 0.004 µg) following chlorpyrifos degradation, suggesting effective removal. | uoguelph.cauoguelph.ca |
Analytical Methodologies for Detection and Quantification of Chlorpyrifos Oxon
Biological Matrices
The analysis of chlorpyrifos (B1668852) oxon in biological matrices such as blood (plasma and serum) and urine presents unique challenges due to the complexity of these samples and the low concentrations at which the analyte may be present. nih.govoup.com
Sample Preparation Techniques
Effective sample preparation is crucial for removing interferences and concentrating the analyte from biological samples. Common techniques include:
Liquid-Liquid Extraction (LLE): This traditional method involves extracting chlorpyrifos oxon from the aqueous biological matrix into an immiscible organic solvent. For instance, chlorpyrifos and its oxon can be extracted from blood using a methanol/hexane mixture after the blood is deactivated with an acidic salt solution. oup.comnih.gov Hexane extraction has also been reported for recovering the oxon from serum and urine. nih.gov
Solid-Phase Extraction (SPE): This technique has become increasingly popular for its efficiency and reduced solvent consumption. It involves passing the liquid sample through a solid sorbent material that retains the analyte. For the simultaneous analysis of chlorpyrifos, its oxon, and other metabolites in plasma and urine, C18 Sep-Pak cartridges have been utilized. oup.comnih.govnih.gov The sample is typically acidified before being loaded onto the conditioned cartridge. oup.com
Acidification: Due to the rapid hydrolysis of this compound in biological samples, immediate acidification of the sample is a critical step to inactivate enzymes and stabilize the analyte. oup.comoup.com Studies have shown that this compound is rapidly hydrolyzed in both rat and human blood at 37°C. oup.com
Chromatographic Techniques
Chromatography is the cornerstone for separating this compound from other compounds in the prepared sample extract.
Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It is often coupled with mass spectrometry for definitive identification and quantification. oup.comnih.gov Negative-ion chemical ionization (NCI) is a particularly sensitive mode for detecting halogenated compounds like this compound. oup.comnih.gov However, a notable challenge with GC analysis is the potential for thermal degradation of this compound to 3,5,6-trichloro-2-pyridinol (B117793) (TCP) in the heated injection port. oup.com The use of isotopically labeled internal standards is essential to correct for this degradation. oup.comoup.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly suitable for less volatile or thermally labile compounds. oup.comscientificliterature.org Reversed-phase HPLC using a C18 column is commonly employed for the analysis of chlorpyrifos and its metabolites. oup.comnih.govnih.gov Gradient elution with a mobile phase of acetonitrile (B52724) and water (at an acidic pH) allows for the separation of multiple analytes within a single run. oup.comnih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it an increasingly preferred method. scientificliterature.org It can overcome some of the limitations of GC-MS, such as thermal degradation.
Selective Detection Methods
The choice of detector is critical for achieving the required sensitivity and selectivity for this compound analysis.
Mass Spectrometry (MS): MS is the most definitive detection method, providing structural information and enabling highly selective quantification, especially when used in tandem (MS/MS). oup.comnih.govoup.com Negative-ion chemical ionization (NCI-GC-MS) has proven effective for quantifying this compound in blood. oup.comnih.gov High-resolution mass spectrometry (HRMS) can also be used for precise mass-to-charge ratio determination.
Ultraviolet (UV) Detection: In HPLC, UV detectors can be used for the quantification of this compound. oup.comnih.govnih.gov Programmed UV detection, where the wavelength is changed during the chromatographic run, can optimize the sensitivity for different analytes. For chlorpyrifos and its oxon, a detection wavelength of 280 nm is often used. oup.comnih.gov
Flame Photometric Detection (FPD) and Nitrogen-Phosphorus Detection (NPD): These are selective detectors used in GC that are sensitive to phosphorus-containing compounds like this compound. nih.gov
Limits of Detection and Quantitation
The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantitation (LOQ). These values vary depending on the matrix, sample preparation, and instrumentation used.
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| This compound | Rat/Human Blood | NCI-GC-MS | - | 1 ng/mL | oup.comnih.govoup.com |
| This compound | Rat Plasma & Urine | HPLC-UV | 50-150 ng/mL | 100-200 ng/mL | oup.comnih.gov |
| This compound | Rat Plasma & Urine | HPLC-UV | 20-150 ng/mL | 150-200 ng/mL | nih.gov |
| This compound | - | Nanoceria paper device | 5.3 ng/mL | - | plantprotection.pl |
This table is interactive. Click on the headers to sort the data.
Environmental Matrices
The analysis of this compound in environmental matrices such as water, soil, and air is essential for monitoring contamination and assessing environmental impact. nih.govepa.gov
Sample Preparation and Extraction Methods
The methods for extracting this compound from environmental samples are tailored to the specific matrix.
Water Samples:
Liquid-Liquid Extraction (LLE): Methylene (B1212753) chloride is a common solvent used for LLE of pesticides from water samples. epa.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting and concentrating pesticides from water. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that is fast, simple, and requires minimal solvent. It involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net
Soil and Sediment Samples:
Soxhlet Extraction: This is a classical and robust method for extracting analytes from solid samples using a solvent like methylene chloride or acetone/hexane mixtures. nih.govepa.gov
Pressurized Fluid Extraction (PFE): Also known as accelerated solvent extraction, PFE uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than traditional methods. epa.gov
Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample to extract analytes. researchgate.net
Air Samples:
Sorbent Tube Sampling: Air is drawn through tubes containing a sorbent material like XAD-2 resin or polyurethane foam (PUF) to trap the pesticides. nih.govnih.govtandfonline.com The trapped compounds are then typically extracted with a solvent like acetonitrile. nih.govtandfonline.com
Following extraction, the resulting extract is often concentrated and may require a "clean-up" step to remove co-extracted interfering compounds before instrumental analysis. nih.govepa.gov
Biosensor-Based Detection Systems
Biosensor-based systems for the detection of chlorpyrifos-oxon offer a promising alternative to conventional analytical methods, providing rapid, sensitive, and often portable solutions for environmental and food safety monitoring. These systems primarily rely on the inhibition of enzymes, most commonly acetylcholinesterase (AChE), by chlorpyrifos-oxon. The degree of enzyme inhibition serves as a measure of the analyte's concentration.
A variety of transducers are employed in these biosensors, including electrochemical, optical, and piezoelectric devices, to convert the biological recognition event into a measurable signal. Electrochemical biosensors, particularly amperometric ones, are widely researched due to their high sensitivity, low cost, and potential for miniaturization. scirp.org
Recent advancements have focused on enhancing the sensitivity and selectivity of these biosensors through the use of nanomaterials and enzyme engineering. For instance, the immobilization of AChE on platforms incorporating multiwalled carbon nanotubes or magnetic beads has been shown to improve the analytical performance. journal-iasssf.com Genetically engineered AChE variants have also been developed to exhibit higher sensitivity towards specific organophosphorus pesticides, including chlorpyrifos-oxon. nih.govscielo.br
Research has demonstrated the capability of these biosensors to detect chlorpyrifos-oxon at very low concentrations. For example, a biosensor utilizing butyrylcholinesterase (BChE) showed a high affinity for chlorpyrifos-methyl (B1668853) oxon, with 50% inhibition observed at a concentration of 1 ppb. benthamopen.com Another study reported a limit of detection (LoD) of 4.4 nM for chlorpyrifos-oxon using a biosensor based on a screen-printed graphite (B72142) electrode modified with specific polymers. mdpi.com Furthermore, a microfluidic paper-based analytical device (μPAD) was developed for the rapid screening of chlorpyrifos-oxon in human serum, achieving a detection capability of 10 μg L⁻¹. diva-portal.org
The table below summarizes findings from various studies on biosensor-based detection of chlorpyrifos-oxon, highlighting the enzyme used, the detection principle, and the reported limits of detection.
| Enzyme/Recognition Element | Transducer/Platform | Detection Principle | Limit of Detection (LoD) / Inhibition Concentration | Reference |
| Butyrylcholinesterase (BChE) | Not Specified | Enzyme Inhibition | 1 ppb (for 50% inhibition of chlorpyrifos-methyl oxon) | benthamopen.com |
| Acetylcholinesterase (AChE) | Screen-Printed Graphite Electrode (SPGE) with polymer modification | Thiocholine Oxidation | 4.4 nM | mdpi.com |
| Acetylcholinesterase (AChE) | Oxidative Boron-Doped Diamond (OBDD) Electrode with Magnetic Beads | Enzyme Inhibition | 0.6551 nM | journal-iasssf.com |
| Butyrylcholinesterase (BChE) | Microfluidic Paper-Based Analytical Device (μPAD) | Colorimetric | 10 μg L⁻¹ (in human serum) | diva-portal.org |
| Acetylcholinesterase (AChE) from Drosophila melanogaster (mutant B-029) | Not Specified | Enzyme Inhibition | 6.4 µg L⁻¹ (for 10% inhibition) | scielo.br |
These biosensor systems, with their diverse formats and improving capabilities, represent a significant area of research for the on-site and real-time monitoring of chlorpyrifos-oxon.
Immunoassays
Immunoassays are another key analytical methodology for the detection and quantification of chlorpyrifos-oxon, leveraging the high specificity of antibody-antigen interactions. These methods are valued for their sensitivity, high throughput, and cost-effectiveness, making them suitable for screening large numbers of samples. researchgate.netd-nb.info
The most common format is the enzyme-linked immunosorbent assay (ELISA), which can be designed in various competitive or non-competitive formats. acs.org In a typical competitive ELISA for chlorpyrifos-oxon, the analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of chlorpyrifos-oxon in the sample. creative-diagnostics.com
The development of effective immunoassays hinges on the production of antibodies with high affinity and specificity for the target molecule. Since small molecules like chlorpyrifos-oxon are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and produce antibodies. researchgate.net The design of the hapten (the small molecule part of the conjugate) is crucial for the specificity of the resulting antibodies. researchgate.net
Research has been conducted to optimize ELISA protocols to enhance sensitivity and specificity. For instance, adjustments to buffer composition, such as reducing the concentration of detergents like Tween 20, have led to significant improvements in assay sensitivity. acs.org Monoclonal antibody-based ELISAs have demonstrated the ability to detect chlorpyrifos at sub-microgram per liter levels in environmental water samples. acs.org
While many immunoassays are developed for the parent compound, chlorpyrifos, the specificity of the antibodies can extend to its metabolites, including chlorpyrifos-oxon. The cross-reactivity of an antibody with related compounds is a critical parameter that is evaluated during assay development. Some studies have focused on developing antibodies that are specific to the metabolites. For example, immunoassays have been developed for 3,5,6-trichloro-2-pyridinol (TCP), another major metabolite of chlorpyrifos. tandfonline.com
The following table presents data from studies on immunoassays for compounds related to chlorpyrifos, which is indicative of the potential for developing similar assays for chlorpyrifos-oxon.
| Assay Type | Target Analyte | Antibody Type | Limit of Detection (LoD) / I₅₀ | Matrix | Reference |
| ELISA | Chlorpyrifos | Monoclonal | 0.10−0.14 μg/L (LoD) | Environmental Water | acs.org |
| ELISA | Chlorpyrifos | Monoclonal | 0.8−1.0 nM (I₅₀) | Buffer | acs.org |
| Immunoassay | 3,5,6-trichloro-2-pyridinol (TCP) | Not Specified | Not Specified | Urine | tandfonline.com |
| ELISA Kit | Chlorpyrifos | Not Specified | 0.6 ppb | Food Samples | creative-diagnostics.com |
Immunoassays, particularly in the ELISA format, provide a powerful tool for the sensitive and high-throughput screening of chlorpyrifos and its metabolites, including the potential for specific detection of chlorpyrifos-oxon.
Human Health Risk Assessment Methodologies Specific to Chlorpyrifos Oxon
Hazard Characterization Based on Acetylcholinesterase Inhibition and Neurodevelopmental Effects
The primary mechanism of toxicity for chlorpyrifos-oxon is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. mda.state.mn.usepa.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of nerve signals. mda.state.mn.usnih.gov Consequently, AChE inhibition has been a well-established endpoint for the hazard characterization of chlorpyrifos (B1668852) and its oxon. epa.govpsu.edu
In addition to AChE inhibition, potential neurodevelopmental effects are a significant area of concern and are considered in the hazard characterization. psu.eduusrtk.org This involves evaluating whether chlorpyrifos exposure, which leads to the formation of chlorpyrifos-oxon in the body, can cause long-term adverse effects on the developing nervous system, particularly following prenatal and early-life exposure. epa.govpsu.edu Research has explored whether these neurodevelopmental effects can occur at exposure levels below those that cause significant AChE inhibition. nih.govapvma.gov.au While some studies have suggested possible links between chlorpyrifos exposure and neurodevelopmental issues, the scientific community has not reached a consensus on a causal relationship independent of AChE inhibition. nih.govresearchgate.net
Physiologically-Based Pharmacokinetic-Pharmacodynamic Modeling
Physiologically-Based Pharmacokinetic-Pharmacodynamic (PBPK/PD) models are sophisticated computational tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body and to predict its biological effects. oup.comresearchgate.net For chlorpyrifos-oxon, these models are instrumental in human health risk assessment. psu.eduusrtk.org
Estimation of Human Points of Departure
A key application of PBPK/PD models is the estimation of human Points of Departure (PoDs). psu.eduusrtk.org A PoD is a dose or exposure level from which to extrapolate to estimate potential risks to humans. The PBPK/PD model for chlorpyrifos simulates the inhibition of red blood cell (RBC) AChE following various exposure scenarios, including acute (single day) and steady-state (e.g., 21-day) exposures to chlorpyrifos and/or chlorpyrifos-oxon. psu.edu The model can estimate the exposure levels that result in a specific level of AChE inhibition, such as 10%, which is often used as a benchmark for risk assessment. psu.eduregulations.gov This modeling approach allows for the derivation of PoDs for different exposure pathways, including dietary, residential, and occupational exposures. psu.edufederalregister.gov
Incorporation of Inter- and Intra-species Variability
PBPK/PD models are particularly valuable for addressing variability in how different species and individuals within a species respond to a chemical. psu.edu The model for chlorpyrifos obviates the need for default inter-species uncertainty factors because it directly simulates human RBC AChE inhibition, converting animal data to a human equivalent. psu.eduregulations.gov Furthermore, the model incorporates inter-individual variation in human responses to chlorpyrifos. psu.edunih.gov By simulating a distribution of administered doses that could lead to a certain level of RBC AChE inhibition in a population, the model can estimate a dose that would be protective of sensitive individuals. psu.edu This allows for the development of Data Derived Extrapolation Factors (DDEFs) to account for intra-species variability, which are more scientifically robust than default uncertainty factors. psu.edunih.gov
Consideration of Exposure Pathways and Aggregate Exposure
A comprehensive risk assessment for chlorpyrifos-oxon must consider all potential routes of human exposure and the combined effect of these exposures, known as aggregate exposure. regulations.govepa.gov The primary exposure pathways include:
Dietary (food and drinking water): Chlorpyrifos residues can be present in food commodities. usrtk.org A significant concern is the conversion of chlorpyrifos to the more toxic chlorpyrifos-oxon during water treatment processes like chlorination. usrtk.orgfederalregister.gov Therefore, drinking water is considered a key potential source of exposure to chlorpyrifos-oxon. psu.eduepa.gov
Residential: Non-occupational exposure can occur from the use of chlorpyrifos in and around homes, although many residential uses have been phased out. federalregister.gov
Occupational: Individuals who work with chlorpyrifos in agricultural or other settings may have higher levels of exposure. psu.edu
Aggregate exposure assessment combines the estimated exposures from all these pathways to determine the total exposure for different subpopulations, such as infants and children, who may be more vulnerable. regulations.govnih.gov The assessment uses a "risk cup" approach, where the total allowable exposure from all sources is determined. psu.edu If the combined exposure from food, water, and residential uses exceeds this level, it indicates a potential risk. regulations.govepa.gov
Dietary, Inhalation, and Dermal Exposures
Human exposure to chlorpyrifos oxon is evaluated through three primary pathways: dietary intake, inhalation, and dermal contact. Risk assessments often consider the combined exposure to the parent compound, chlorpyrifos, and its more toxic metabolite, this compound. psu.eduusrtk.org A key consideration is the environmental and metabolic conversion of chlorpyrifos to this compound. bslonline.org
Dietary Exposure: For risk assessment purposes, dietary exposure is typically divided into two components: food and drinking water. Regulatory agencies often assume that residues in food consist primarily of the parent compound, chlorpyrifos, while residues in drinking water are considered to be 100% this compound. epa.gov This is due to the transformation of chlorpyrifos to this compound during water treatment processes. epa.govfederalregister.gov The total dietary exposure assessment, therefore, combines the intake from both sources. psu.eduusrtk.org
Inhalation Exposure: The risk from inhaling this compound vapors is generally considered to be low. usrtk.org Studies have indicated a lack of toxicity from the vapor phase of both chlorpyrifos and this compound, even at saturation concentrations. psu.edu Consequently, a quantitative post-application inhalation risk assessment is often not required for these compounds under most conditions. usrtk.org However, specific scenarios, such as workers re-entering recently treated indoor environments like greenhouses, may warrant consideration of potential exposure to the oxon as the parent chlorpyrifos degrades. usrtk.org
Dermal Exposure: Dermal contact is a significant potential route of exposure, particularly for individuals who re-enter areas previously treated with chlorpyrifos. usrtk.org As chlorpyrifos degrades on surfaces, the concentration of this compound can increase, posing a risk of dermal absorption to workers. usrtk.org While chlorpyrifos has been shown to have limited dermal penetration power in some studies, the absorbed portion is of interest as it can be metabolized to this compound. bslonline.org Risk assessments for occupational scenarios, therefore, evaluate post-application dermal exposure. epa.gov
Table 1: Summary of Exposure Pathway Assessment for this compound
| Exposure Pathway | Assessment Approach and Key Considerations |
|---|---|
| Dietary (Food) | Residues are generally assessed as the parent compound, chlorpyrifos. epa.gov Aggregate assessments combine this with drinking water exposure. psu.edu |
| Dietary (Drinking Water) | Assumed to consist entirely of this compound due to transformation during water treatment. epa.govepa.gov This is a critical component of aggregate risk assessments. psu.edu |
| Inhalation | Generally considered a low-risk pathway due to lack of toxicity from vapor phase. usrtk.org Specific scenarios like greenhouse re-entry may require evaluation. usrtk.org |
| Dermal | A primary route of concern for occupational post-application scenarios (e.g., greenhouse workers). usrtk.org Assessment focuses on exposure to the oxon formed from degradation of the parent compound. usrtk.org |
Drinking Water Exposure Scenarios
To evaluate this risk, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have adopted a conservative approach. The drinking water assessment assumes a 100% conversion of chlorpyrifos to this compound. psu.eduepa.govfederalregister.gov This assumption is based on evidence that treatments like chlorination can accelerate this transformation. epa.govfederalregister.gov
For acute and steady-state aggregate risk assessments, the EPA has utilized a Drinking Water Level of Comparison (DWLOC) approach. psu.edu This method calculates the permissible amount of exposure from drinking water within the total "risk cup," which accounts for all potential exposure sources, including food and residential uses. psu.edu The evaluation considers various scenarios, including 24-hour and 21-day exposures for different population subgroups such as infants, children, youths, and adult females. psu.edu
Refined drinking water assessments have been conducted to update and improve the accuracy of exposure estimates. psu.edufederalregister.gov These assessments are crucial in determining whether aggregate exposures from all sources meet the safety standards set by legislation. epa.govfederalregister.gov
Table 2: Key Aspects of Drinking Water Exposure Assessment for this compound
| Aspect | Description |
|---|---|
| Residue of Concern | This compound is the primary residue of concern in drinking water assessments. epa.govfederalregister.gov |
| Conversion Assumption | A 100% conversion of the parent chlorpyrifos to this compound is assumed during water treatment. psu.eduepa.gov |
| Assessment Methodology | The Drinking Water Level of Comparison (DWLOC) approach is used to calculate allowable exposure levels. psu.edu |
| Evaluated Scenarios | Assessments consider acute (24-hour) and steady-state (21-day) exposures for various sensitive populations. psu.edu |
Application of Safety Factors and Uncertainty Factors
In the risk assessment of this compound, safety factors (SF) and uncertainty factors (UF) are applied to account for various sources of uncertainty and to ensure the protection of human health, particularly for sensitive subpopulations. psu.eduepa.gov
Traditionally, risk assessments use default 10-fold (10X) uncertainty factors for both interspecies extrapolation (from laboratory animals to humans) and intraspecies variability (differences in sensitivity within the human population). epa.govepa.gov
Food Quality Protection Act (FQPA) Safety Factor: The FQPA mandates an additional 10X safety factor to be applied specifically to protect infants and children, unless reliable data demonstrate that a different factor is appropriate. federalregister.govregulations.gov For chlorpyrifos and its oxon, the retention of this 10X FQPA SF has been a key point in risk assessments due to uncertainties surrounding potential neurodevelopmental effects. psu.eduepa.gov Risk assessments have often been conducted both with and without the 10X FQPA SF to show its impact on the final risk characterization. psu.edu
Physiologically-Based Pharmacokinetic-Pharmacodynamic (PBPK-PD) Models: For chlorpyrifos and its oxon, sophisticated PBPK-PD models have been developed. psu.eduepa.gov These models simulate the absorption, distribution, metabolism, and excretion of the chemical in the body, allowing for a more precise estimation of internal dose and effect. psu.edu The use of these models can reduce uncertainty and replace the default 10X interspecies uncertainty factor because they directly model human physiology. psu.eduepa.gov
Data-Derived Extrapolation Factors (DDEF): The PBPK-PD models also allow for the refinement of the 10X intraspecies uncertainty factor by incorporating data on human variability in metabolism and response. psu.eduepa.gov This results in the calculation of a Data-Derived Extrapolation Factor (DDEF). For this compound, the intra-species DDEF has been estimated at 5X for the general population. psu.eduepa.gov However, for sensitive subpopulations where there is greater uncertainty, the full 10X factor may be retained. For instance, for pregnant women or women of childbearing age, the standard 10X intra-species factor has been applied due to the lack of model descriptions for physiological changes during pregnancy. psu.eduepa.gov
The total uncertainty factor applied in a risk assessment is a product of these individual factors. For example, for adult females, a total uncertainty factor of 100X might be used for this compound, comprising the 10X FQPA safety factor and the 10X intra-species extrapolation factor. epa.gov
Table 3: Safety and Uncertainty Factors in this compound Risk Assessment
| Factor | Description | Typical Application for this compound |
|---|---|---|
| Interspecies Uncertainty Factor | Accounts for extrapolation from animal data to humans. epa.govepa.gov | Often replaced by PBPK-PD models, obviating the need for the default 10X factor. psu.eduepa.gov |
| Intraspecies Uncertainty Factor | Accounts for variability within the human population. epa.govepa.gov | A default 10X factor is often refined using PBPK-PD models to a Data-Derived Extrapolation Factor (DDEF). For the oxon, a 5X DDEF is used for most groups, but a 10X factor is retained for pregnant women. psu.eduepa.gov |
| FQPA Safety Factor | An additional factor (typically 10X) to protect infants and children. federalregister.govregulations.gov | Often retained at 10X due to uncertainties about potential neurodevelopmental effects. psu.eduepa.gov |
| Database Uncertainty Factor (UFDB) | Accounts for an incomplete toxicological database. psu.edu | For the oxon, a 3X factor has been applied due to a lack of studies on pregnant rats, which showed higher sensitivity to the parent compound. health.state.mn.us |
Q & A
Basic: What are the primary degradation pathways of Chlorpyrifos oxon in aquatic environments, and which analytical methods are suitable for tracking these transformations?
This compound (CPO) degrades via hydrolysis and oxidation. Under chlorinated water treatment, hypochlorous acid (HOCl) rapidly oxidizes Chlorpyrifos (CP) to CPO, with faster rates at pH <7.5 due to HOCl dominance . Alkaline conditions (pH >7.5) accelerate hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP), a stable byproduct. Analytical methods include:
- High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify CPO and TCP.
- pH-controlled kinetic studies to isolate degradation pathways.
- Mechanistic modeling incorporating rate constants (e.g., kr = 1.72 ×10⁶ M⁻¹h⁻¹ for HOCl-mediated oxidation) .
Basic: How do environmental factors like pH influence the stability and transformation of this compound in water treatment systems?
CPO stability is pH-dependent:
- Low pH (<7.5) : Dominated by HOCl-driven oxidation, with rapid CPO formation.
- High pH (>7.5) : Alkaline hydrolysis and OCl⁻-accelerated degradation to TCP .
Methodological considerations : - Use buffered solutions to maintain pH during experiments.
- Monitor chlorine dose and reaction time to model CPO formation and decay.
Basic: What analytical techniques are recommended for detecting this compound in biological matrices, and what validation parameters are critical?
- High-resolution mass spectrometry (HRMS) : Detects CPO in gastric fluid with precise mass-to-charge (m/z) ratios (e.g., 760.1 m/z for aged CPO-adducted peptides) .
- Liquid chromatography-tandem MS (LC-MS/MS) : Quantifies CPO in serum with low detection limits.
- Validation parameters : Include recovery rates, matrix effects, and limits of quantification (LOQ) to ensure specificity in complex biological samples .
Advanced: How does the concentration-dependent binding of this compound to acetylcholinesterase (AChE) affect the interpretation of inhibition kinetics in neurotoxicological studies?
CPO exhibits non-linear kinetics:
- Low CPO concentrations (1 pM) : High bimolecular inhibition constant (ki ≈ 150–300 nM⁻¹h⁻¹) due to efficient active-site binding.
- High CPO concentrations (1–100 nM) : ki drops significantly (0.0216–0.206 nM⁻¹h⁻¹), suggesting peripheral site interactions that reduce phosphorylation efficiency .
Methodological implications : - Use substrate competition assays (e.g., with acetylthiocholine) to probe peripheral site effects.
- Apply kinetic modeling (e.g., ACSL software) to resolve concentration-dependent Kd and k2 values .
Advanced: What experimental designs are optimal for elucidating the role of peripheral binding sites in this compound's interaction with acetylcholinesterase?
- Substrate inhibition assays : Co-incubate CPO with acetylthiocholine to assess competitive binding at peripheral sites.
- Time-resolved reactivation studies : Measure spontaneous reactivation rates (e.g., 0.084–0.091 h⁻¹ for rat AChE) to infer steric hindrance from peripheral sites .
- Mutagenesis studies : Modify AChE’s peripheral anionic site (e.g., Trp286Ala) to isolate binding effects .
Advanced: How can human PBPK/PD models be parameterized to account for this compound's protein binding and metabolic fate in risk assessment?
- Equilibrium dialysis : Determines CPO’s free fraction in human serum albumin (HSA). Current estimates suggest ~2% free CPO in blood .
- In vitro metabolism assays : Use recombinant CYP2B6 to quantify CPO formation kinetics (Km and kcat) .
- Sensitivity analysis : Prioritize parameters like hepatic clearance and protein binding in model refinement .
Basic: What are the major and minor degradation products of this compound, and how do their environmental behaviors differ?
- Major degradate : TCP (3,5,6-trichloro-2-pyridinol), persistent in soil and mobile in groundwater .
- Minor degradate : CPO itself, less persistent but forms during water chlorination .
Contradiction note : While CPO is rarely detected in food , it forms transiently in chlorinated water systems .
Advanced: What in vitro models are most effective for studying maturation-dependent neurotoxicity of this compound, and what endpoints should be prioritized?
- Aggregating brain cell cultures : Differentiate immature (DIV 5–15) vs. mature (DIV 25–35) rat telencephalon cells to assess developmental neurotoxicity .
- Key endpoints :
Basic: How does the presence of free chlorine in drinking water treatment influence the formation and stability of this compound?
- Chlorination : Converts CP to CPO within minutes (pH-dependent HOCl activity) .
- Stability : CPO degrades to TCP under alkaline conditions or prolonged chlorine exposure.
Mitigation strategy : Optimize pH and chlorine contact time to minimize CPO residuals.
Advanced: What statistical approaches are recommended for resolving contradictions in reported bimolecular inhibition constants (ki) for this compound across studies?
- Global kinetic modeling : Integrate data across concentration ranges to account for peripheral site effects .
- Meta-analysis : Adjust for experimental variables (e.g., enzyme source, pH) using mixed-effects models.
- Bayesian inference : Quantify uncertainty in ki estimates from heterogeneous datasets .
Notes on Data Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
